

Technical Support Center: SGC-CBP30 & FRAP Assay Optimization

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Compound of Interest

Compound Name: *Sgccbp30*

Cat. No.: *B13398374*

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Topic: Optimizing SGC-CBP30 Incubation Time for FRAP Assays Document ID: TS-CBP-042

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Core Concept: The Mechanism of Action

Before optimizing incubation, it is critical to understand what the FRAP assay measures in this context. SGC-CBP30 is a potent, selective inhibitor of the bromodomains of CBP (CREBBP) and p300 (EP300).

- Basal State: CBP-GFP is largely immobile or diffuses slowly because its bromodomain is anchored to acetylated lysines (K-Ac) on chromatin.
- Inhibited State: SGC-CBP30 competes with K-Ac for the bromodomain pocket. Successful binding displaces CBP-GFP from chromatin into the nucleoplasm.
- The Readout: Displacement results in a faster fluorescence recovery rate (decreased) and a higher mobile fraction.

Troubleshooting Guide & FAQs

Q1: What is the optimal incubation time for SGC-CBP30 before FRAP acquisition?

Short Answer: 1 hour is the standard starting point for equilibrium, but a time-course validation (30 min to 4 hours) is required for your specific cell line.

Detailed Explanation: SGC-CBP30 is cell-permeable, but nuclear accumulation takes time.

- < 30 mins (Pre-Equilibrium): The drug may not have reached saturating concentrations in the nucleus. You will observe high variability between cells.
- 1 - 4 hours (The "Golden Window"): This is usually sufficient for the molecule to permeate the membrane, enter the nucleus, and reach binding equilibrium with the CBP bromodomain. This window measures the direct physical displacement of the protein.
- > 6 hours (Phenotypic Interference): CBP/p300 are master transcriptional co-activators. Long-term inhibition alters gene expression (e.g., IRF4 downregulation).[1] At this stage, changes in FRAP dynamics may result from global chromatin compaction or apoptosis rather than direct inhibitor binding.

Q2: My FRAP recovery curves look identical to the DMSO control. What is wrong?

If the drug fails to accelerate recovery, consider these three variables:

- Protein Overexpression Artifact: If you transfect GFP-CBP too strongly, the excess protein saturates the available chromatin binding sites. The "free" pool of GFP-CBP is already high, masking the displacement effect of the drug.
 - Fix: Select cells with the lowest detectable fluorescence for analysis.
- Insufficient Concentration: While the *in vitro* is ~21 nM, cellular potency is lower due to competition with high local concentrations of histone acetylation.
 - Fix: Titrate between 1 μ M and 5 μ M. (Note: >10 μ M increases off-target risk, particularly BRD4).
- Incubation Time: The drug may have metabolized or precipitated.

- Fix: Ensure the media was mixed immediately upon adding the drug to prevent precipitation.

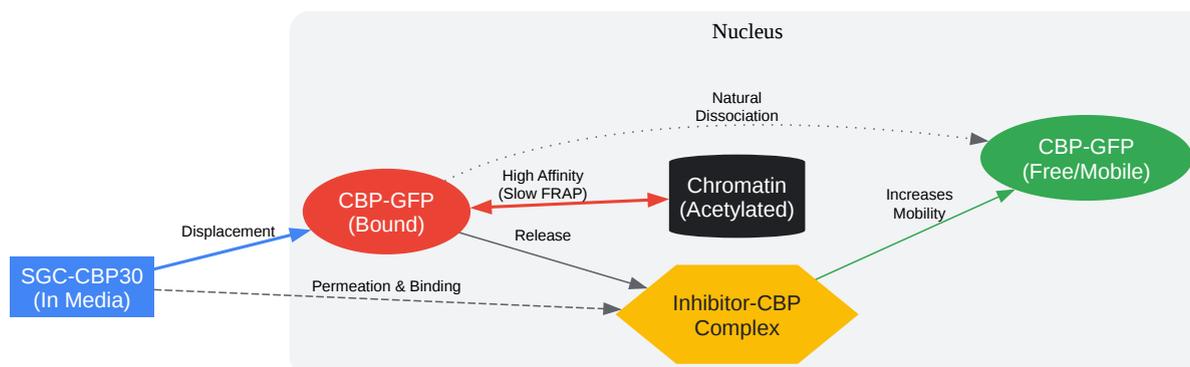
Q3: How do I distinguish between drug toxicity and specific inhibition?

SGC-CBP30 has a narrow therapeutic window.[2] If cells shrink or nuclei condense, FRAP data is invalid because diffusion is physically impeded by cytoplasmic collapse.

- Check: Perform a brightfield check before every bleach.
- Control: Use SGC-CBP30N (the negative control probe).[3] It is structurally identical but lacks the hydrogen bond donor required for bromodomain binding. If SGC-CBP30N causes changes, you are observing toxicity, not specific inhibition.

Visualization: The Displacement Mechanism

The following diagram illustrates the kinetic shift you are attempting to measure.



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Figure 1: SGC-CBP30 enters the nucleus and competes with acetylated chromatin for the CBP bromodomain. This shifts the population from "Bound" (Red) to "Free" (Green), which is detected as faster fluorescence recovery.

The "Reverse Time-Course" Validation Protocol

To ensure data integrity, do not rely on a single time point. Use this reverse-staggered approach to image all conditions with fresh drug activity.

Materials

- Probe: SGC-CBP30 (dissolved in DMSO).
- Control: SGC-CBP30N (Negative Control).
- Cells: Transfected with full-length CBP-GFP or CBP-Bromodomain-GFP.

Step-by-Step Methodology

- Preparation: Calculate the volume of media required for 3 wells (e.g., 2 mL each). Prepare a 2x Master Mix of SGC-CBP30 in media (e.g., if final target is 2 μ M, prepare 4 μ M).
- The Staggered Start (T=0 is Imaging Time):
 - T minus 4 hours: Add Master Mix to Well A.
 - T minus 2 hours: Add Master Mix to Well B.
 - T minus 1 hour: Add Master Mix to Well C.
 - T minus 1 hour: Add DMSO vehicle to Control Well.
- Acquisition (T=0):
 - Place plate in the microscope stage incubator (37°C, 5% CO₂).
 - Acquire FRAP data immediately. This ensures Well A has exactly 4h exposure, and Well C has exactly 1h exposure at the moment of imaging.

- Analysis:
 - Fit curves to a single-component or two-component diffusion model.
 - Look for the time point where the Mobile Fraction () plateaus.

Data Interpretation Table

Parameter	DMSO Control	SGC-CBP30 (Optimal)	SGC-CBP30 (Toxic/Long)
(Half time)	High (Slow)	Low (Fast)	Variable / Artifactual
Mobile Fraction	~20-40%	> 60-80%	< 20% (Aggregates)
Nuclear Morphology	Normal	Normal	Condensed/Blebbing

Key Chemical Properties[2][4][5][6]

Property	Value	Relevance to FRAP
Target	CBP/p300 Bromodomain	Specificity ensures data reflects CBP mobility.
In Vitro	~21 nM	High affinity, but cellular IC50 is often ~1-2 µM.
Selectivity	>40-fold vs BRD4	Use <2.5 µM to avoid BRD4 off-target effects.
Solubility	Low in aqueous media	Critical: Dilute immediately before use; do not store diluted media.[4]

References

- Primary Probe Characterization: Hay, D. A., et al. (2014).[1] Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains. Journal of the American Chemical

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- SGC Probe Profile: Structural Genomics Consortium.[5] SGC-CBP30 Chemical Probe Profile.
- FRAP Methodology for Bromodomains: Philpott, M., et al. (2014). Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery. Molecular BioSystems.

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